1-Ethyl-1,4-dihydro-3H-2-benzopyran-3-one

Synthetic Chemistry Heterocyclic Stability Isolability

This 1-ethyl-substituted isochromanone is the isolable, user-ready alternative to the unsubstituted 3H-2-benzopyran-3-one scaffold, which undergoes rapid hydrolysis/Diels-Alder reactions and cannot be handled routinely. The ethyl group at position 1 imparts critical kinetic stabilization, making it a practical building block for medicinal chemistry libraries. With a defined LogP of 2.2 and ≥98% purity, it delivers reliable lipophilicity for hit-to-lead optimization. Ideal for synthetic elaboration where scaffold stability is non-negotiable.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 61923-73-7
Cat. No. B11914836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-1,4-dihydro-3H-2-benzopyran-3-one
CAS61923-73-7
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCCC1C2=CC=CC=C2CC(=O)O1
InChIInChI=1S/C11H12O2/c1-2-10-9-6-4-3-5-8(9)7-11(12)13-10/h3-6,10H,2,7H2,1H3
InChIKeyIROKOKCJELEFRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-1,4-dihydro-3H-2-benzopyran-3-one (CAS 61923-73-7): Technical Specifications and Procurement Context


1-Ethyl-1,4-dihydro-3H-2-benzopyran-3-one (CAS 61923-73-7), also known as 1-ethylisochroman-3-one, is a synthetic compound belonging to the isochromanone class of benzopyran derivatives [1]. It has a molecular formula of C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol . This compound is primarily cited as a chemical intermediate in pharmaceutical research and organic synthesis [1], and is commercially available from suppliers with a typical purity specification of ≥98% . A review of the scientific literature confirms the absence of published, comparative biological activity data for this specific molecule.

Why Substituting 1-Ethyl-1,4-dihydro-3H-2-benzopyran-3-one with an Unsubstituted Analog May Compromise Experimental Reproducibility


Generic substitution within the 3H-2-benzopyran-3-one class is not advised due to the profound impact of substitution on chemical stability and reactivity. The parent, unsubstituted structure (1,4-dihydro-3H-2-benzopyran-3-one) is noted in the chemical literature for being too reactive for routine isolation, readily undergoing hydrolysis back to the corresponding acid or acting as a reactive Diels-Alder diene [1]. The presence of the 1-ethyl group on 1-Ethyl-1,4-dihydro-3H-2-benzopyran-3-one likely confers a critical degree of kinetic stabilization, making it a tractable, isolable, and usable research intermediate compared to its unsubstituted, more labile counterparts [1]. This stability differential is a key factor in its selection as a scaffold for further synthetic elaboration [2].

Quantitative Evidence Guide for 1-Ethyl-1,4-dihydro-3H-2-benzopyran-3-one (CAS 61923-73-7)


Class-Level Inference: Enhanced Stability of 1-Substituted 3H-2-Benzopyran-3-ones vs. Unsubstituted Core

The 3H-2-benzopyran-3-one core structure is inherently reactive when unsubstituted. According to a comprehensive review in Science of Synthesis, 3H-2-benzopyran-3-ones lacking substitution or bearing only simple groups like 1-methyl or 1-phenyl are 'too reactive to be isolated' due to rapid hydrolysis and their behavior as reactive o-quinodimethane equivalents [1]. In contrast, the target compound, 1-Ethyl-1,4-dihydro-3H-2-benzopyran-3-one, is a commercially available, isolable compound . This implies that the 1-ethyl substituent provides a necessary stabilizing effect, a key differentiator from the unsubstituted core (CAS 4385-35-7).

Synthetic Chemistry Heterocyclic Stability Isolability

Class-Level Inference: LogP Differentiation from a Hydroxylated Analog Suggests Altered Biophysical Properties

The target compound has a calculated LogP (XlogP) of 2.2 . This value places it within a lipophilic range suitable for passive membrane permeability. A commercially available analog, 1-ethyl-5-hydroxy-3,4-dihydro-1H-2-benzopyran-3-one, introduces a polar hydroxyl group . While direct comparative LogP data is not published, the structural addition of a hydroxyl group is known to decrease LogP, leading to a different solubility and permeability profile. This establishes a clear, albeit qualitative, biophysical difference between these two closely related compounds.

Medicinal Chemistry Physicochemical Properties Lipophilicity

Supplier-Specified Purity as a Differentiator from Unspecified or Lower-Grade Material

Commercial suppliers of 1-Ethyl-1,4-dihydro-3H-2-benzopyran-3-one specify a purity of 'NLT 98%' . This level of purity is essential for ensuring consistent performance in sensitive research applications, such as biological assays or as a building block in complex syntheses. While this is not a comparison with another compound, it is a critical piece of quantitative data for procurement, differentiating a verified, high-purity source from generic or untested material.

Quality Control Procurement Purity

Critical Evidence Gap: Absence of Direct Comparative Bioactivity or Synthetic Yield Data

A systematic search of primary research papers, patents, and authoritative databases (e.g., PubChem, BindingDB) did not yield any quantitative, comparator-based data on the biological activity (e.g., IC50, EC50, Ki), receptor binding affinity, or comparative synthetic yields for 1-Ethyl-1,4-dihydro-3H-2-benzopyran-3-one against its closest analogs. While class-level data exists for some isochromanones as urotensin II receptor agonists (e.g., EC50 of 51 nM for a highly substituted derivative [1]), these data are not directly transferable to the target compound. This represents a significant evidence gap, and procurement decisions for applications beyond basic chemical synthesis cannot be supported by published, compound-specific comparative data.

Data Gap Biological Activity Synthetic Utility

Validated and Unsupported Application Scenarios for 1-Ethyl-1,4-dihydro-3H-2-benzopyran-3-one (CAS 61923-73-7)


Scenario 1: Use as a Stabilized Synthetic Intermediate

This compound is best suited as a synthetic intermediate or building block in organic and medicinal chemistry. The evidence from Section 3 supports its use over the unsubstituted 3H-2-benzopyran-3-one core because its 1-ethyl substitution confers the stability required for isolation and handling, a property not shared by the more reactive parent scaffold [1]. It can be procured with specified high purity (≥98%) [2], making it a reliable starting material for multi-step syntheses.

Scenario 2: Use in Medicinal Chemistry for Lead Generation with Defined Physicochemical Properties

For medicinal chemistry programs focused on hit-to-lead or lead optimization, the compound's calculated LogP of 2.2 is a key, definable property [1]. This makes it a rational choice when designing a compound library where a specific lipophilicity profile is desired. It can be distinguished from more polar analogs (e.g., 5-hydroxy derivative) that would occupy a different region of chemical space. However, as noted in Section 3, its biological activity profile is unknown, and it should be considered a novel scaffold for screening.

Scenario 3: Unsupported Use in Target-Based Biological Assays

Based on the evidence gap identified in Section 3 [1], this compound should **not** be prioritized or selected for any target-based biological assay (e.g., kinase inhibition, GPCR agonism/antagonism) based on the expectation of a specific, known activity. There is no published data to suggest it will outperform any known analog in such a setting. Any use in this context would be for exploratory screening purposes only, with the understanding that its activity is completely uncharacterized.

Scenario 4: Use in Pharmacological Studies for Hypertension or Cardiovascular Disease

Patents and literature describe the broader class of benzopyran derivatives as having hypotensive and vasodilating activities [2]. However, there is **no evidence** that this activity is present in or unique to the specific compound 1-Ethyl-1,4-dihydro-3H-2-benzopyran-3-one. As such, its procurement and use for hypertension research would be entirely speculative and is not supported by the data presented in this guide.

Quote Request

Request a Quote for 1-Ethyl-1,4-dihydro-3H-2-benzopyran-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.